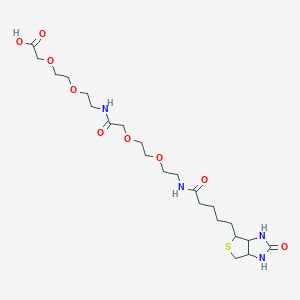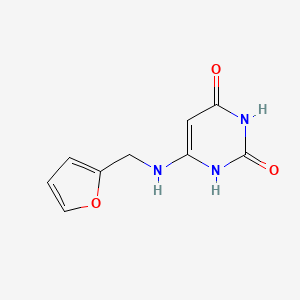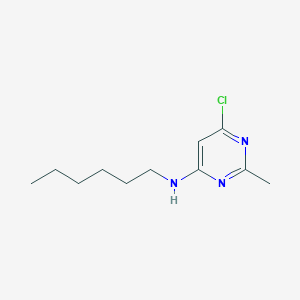
2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide
Vue d'ensemble
Description
2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide is a compound with a molecular weight of 344. It contains total 27 bond(s); 12 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 tertiary amide(s) (aliphatic), and 1 nitrile(s) (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 tertiary amide (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide is 268.76 g/mol. Unfortunately, specific information about its boiling point and melting point is not available .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of chloroacetamide derivatives, including 2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide, focuses on creating novel compounds with potential applications in material science, pharmaceuticals, and agriculture. One study demonstrates the efficient synthesis of pyrrole derivatives, showcasing the compound's utility in constructing complex organic molecules (Dawadi & Lugtenburg, 2011).
Environmental and Herbicidal Studies
Chloroacetamide herbicides, related to 2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide, are widely used in agriculture, prompting studies on their metabolism, environmental fate, and mechanism of action. Investigations into the comparative metabolism of chloroacetamide herbicides reveal insights into their biological transformations and potential environmental impacts (Coleman et al., 2000). Another study focuses on the photodegradation of metolachlor, a chloroacetamide herbicide, identifying the formation of monochloroacetic acid, which has implications for understanding the environmental persistence and toxicity of these compounds (Wilson & Mabury, 2000).
Biological Activity and Metabolism
The metabolism and biological activity of chloroacetamide compounds are of significant interest due to their widespread use as herbicides. Research on the fungus Cunninghamella elegans' ability to metabolize metolachlor, a chloroacetamide herbicide, provides valuable insights into possible bioremediation strategies for these persistent environmental pollutants (Pothuluri et al., 1997).
Innovative Applications
The exploration of chloroacetamide derivatives extends to novel applications, such as the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating the potential for developing new bioactive compounds (El-bayouki & Basyouni, 1988).
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanopropyl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-11(8(12)4-9)6-7(2)5-10/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPJGXZGOPTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C#N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)





![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)